Atrolactamide

概要

説明

- M-144は、化学式C22H30FNOを持つ合成カンナビノイド化合物です。構造的にUR-144と関連しています。

- UR-144 (品番11502)は、M-144と類似性を共有する別の合成カンナビノイドです。 M-144は、アルキル基の末端炭素にフッ素原子を持ち、インドール環のC2炭素にメチル基が結合しています。

- M-144の生物活性は完全には解明されていませんが、主に法科学的および研究目的で使用されています .

準備方法

- M-144の合成経路は広く文書化されていません。 適切な試薬と条件を用いて合成することができます。

- 研究用途向けであるため、工業生産方法は広く普及していません。

化学反応の分析

- M-144は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。

- これらの反応に用いられる一般的な試薬と条件は、M-144については特に報告されていません。

- これらの反応で生成される主要な生成物は、特定の反応経路によって異なります。

科学研究での応用

- M-144の応用は、いくつかの科学分野にわたります:

化学: 研究者は、その構造活性相関関係を研究し、カンナビノイド受容体との相互作用を調査します。

生物学: 細胞シグナル伝達経路への影響と潜在的な治療的応用について調査が行われています。

医学: 医薬品としての承認は得られていませんが、M-144の薬理学的特性は注目されています。

工業: 研究段階にあるため、工業的な応用は限定されています。

科学的研究の応用

Pharmacological Properties

Atrolactamide has been primarily studied for its anticonvulsant and anesthetic properties. Research indicates that it can effectively inhibit seizure activity in various animal models. The compound's mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABA (gamma-aminobutyric acid) receptors, which are crucial for inhibitory neurotransmission in the brain .

Anticonvulsant Activity

- In preclinical studies, this compound demonstrated significant anticonvulsant effects. For instance, a study reported that a racemic mixture of this compound protected all test subjects (mice) against induced seizures at a dosage of 250 mg/kg .

- The efficacy was evaluated using both the maximal electroshock (MES) test and pentylenetetrazol-induced seizures, showcasing its potential for treating epilepsy and other seizure disorders.

Anesthetic Properties

- This compound has also been investigated as a general anesthetic. Its potency was assessed through various tests measuring the minimum alveolar concentration (MAC), which indicates the concentration required to prevent movement in response to surgical stimuli in 50% of subjects .

- The compound's anesthetic effects were linked to its ability to inhibit specific enzyme activities associated with anesthesia, suggesting that derivatives of this compound could lead to safer anesthetic agents with fewer side effects .

Toxicity and Safety Concerns

Despite its promising applications, this compound poses significant toxicity risks. Historical data indicate that high doses can lead to adverse effects such as blood dyscrasias and skin rashes . This toxicity is attributed to metabolic byproducts formed during its breakdown, highlighting the need for further research into safer derivatives or analogs that retain therapeutic efficacy while minimizing harmful effects.

Case Studies and Clinical Research

Several studies have documented the effects of this compound in clinical and preclinical settings:

- Anticonvulsant Studies :

- Anesthetic Efficacy :

Future Research Directions

Given the dual nature of this compound as both an effective anticonvulsant and anesthetic agent, future research should focus on:

- Developing less toxic derivatives that retain therapeutic benefits.

- Investigating the pharmacokinetics of this compound to better understand its absorption, distribution, metabolism, and excretion in humans.

- Conducting clinical trials to evaluate its safety and efficacy in diverse patient populations.

作用機序

- M-144は、カンナビノイド受容体を介して効果を発揮すると考えられています。

- 末梢カンナビノイド受容体(CB2)への結合は、中枢カンナビノイド受容体(CB1)への結合(Ki = 150 nM)よりも好まれます(Ki = 1.8 nM) .

- その機序を完全に解明するためには、さらなる研究が必要です。

類似化合物の比較

- M-144の独自性は、UR-144と比較して、特定の構造的修飾(フッ素とメチル基)にあることです。

- 類似の化合物には、UR-144、XLR11、およびその他の合成カンナビノイドが含まれます。

類似化合物との比較

- M-144’s uniqueness lies in its specific structural modifications (fluorine and methyl groups) compared to UR-144.

- Similar compounds include UR-144, XLR11, and other synthetic cannabinoids.

生物活性

Atrolactamide, also known as Themisone, is a compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, focusing on its anticonvulsant properties, mechanisms of action, and associated toxicity.

Overview of this compound

This compound is a synthetic compound that has been studied for its potential therapeutic applications. Initially identified in the 1950s, it was found to possess significant anticonvulsant activity. However, its clinical use has been limited due to associated toxicity and adverse effects.

Anticonvulsant Activity

This compound has demonstrated potent anticonvulsant properties in various animal models. In studies conducted in the 1950s, it was shown to protect mice against seizures at doses of 250 mg/kg. Despite this efficacy, the compound also exhibited toxicity, leading to blood dyscrasias and skin rashes .

The mechanism underlying the anticonvulsant activity of this compound is thought to involve modulation of gamma-aminobutyric acid (GABA) receptors. GABA is a key inhibitory neurotransmitter in the central nervous system (CNS), and compounds that enhance GABAergic activity are often effective in controlling seizures. This compound's ability to inhibit certain enzyme activities may also contribute to its anesthetic effects .

Toxicity Profile

While this compound presents potential therapeutic benefits, its toxicity remains a significant concern. Reports indicate that the compound can lead to severe side effects, including:

- Blood Dyscrasias : Alterations in blood cell counts, which may lead to conditions such as anemia or leukopenia.

- Skin Reactions : Rashes and other dermatological issues.

- Central Nervous System Effects : Potential for sedation or other CNS-related side effects due to its anesthetic properties .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Animal Studies : In early research, this compound was administered to rodents, showing a protective effect against induced seizures. However, subsequent observations highlighted the risk of toxic reactions at therapeutic doses.

- Comparative Studies : Research comparing this compound with other anticonvulsants revealed that while it had comparable efficacy in seizure control, its adverse effect profile was less favorable .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

| Study Type | Findings | Notes |

|---|---|---|

| Animal Studies | Anticonvulsant activity observed | Effective at 250 mg/kg; toxic effects noted |

| Mechanism Analysis | GABA receptor modulation suggested | Potential for enhancing inhibitory neurotransmission |

| Toxicity Reports | Blood dyscrasias and skin rashes documented | Significant concern for clinical use |

| Comparative Research | Efficacy compared with other anticonvulsants | Less favorable safety profile |

特性

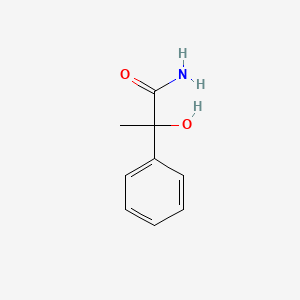

IUPAC Name |

2-hydroxy-2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTXWYXPXGKVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043208 | |

| Record name | Atrolactamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2019-68-3 | |

| Record name | Atrolactamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2019-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atrolactamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrolactamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atrolactamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATROLACTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9132S4AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。